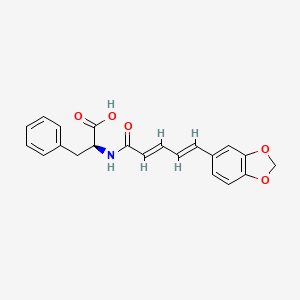
N-Piperoylphenylalanine
Beschreibung
N-Piperoylphenylalanine is a compound that belongs to the class of amides, specifically derived from the combination of piperic acid and phenylalanine
Eigenschaften
CAS-Nummer |
90778-84-0 |
|---|---|
Molekularformel |
C21H19NO5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H19NO5/c23-20(22-17(21(24)25)12-15-6-2-1-3-7-15)9-5-4-8-16-10-11-18-19(13-16)27-14-26-18/h1-11,13,17H,12,14H2,(H,22,23)(H,24,25)/b8-4+,9-5+/t17-/m0/s1 |
InChI-Schlüssel |
PUONKJCAZBJHHL-AAUSXKQESA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Piperoylphenylalanin beinhaltet typischerweise die Reaktion von Piperinsäure mit Phenylalanin. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Die Reaktionsbedingungen umfassen häufig ein Lösungsmittel wie Dichlormethan (DCM) und werden bei Raumtemperatur durchgeführt, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-Piperoylphenylalanin kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsmethoden wie Umkristallisation und Chromatographie eingesetzt, um hochreines N-Piperoylphenylalanin zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Piperoylphenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) erleichtert werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) können zur Reduktion von N-Piperoylphenylalanin verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere am Amid-Stickstoff mit Reagenzien wie Alkylhalogeniden auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium bei erhöhten Temperaturen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether bei niedrigen Temperaturen.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid (NaH).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von N-alkylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Mechanismus, durch den N-Piperoylphenylalanin seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Darüber hinaus kann es mit zellulären Rezeptoren und Signalwegen interagieren und verschiedene biologische Prozesse modulieren.
Wirkmechanismus
The mechanism by which N-Piperoylphenylalanine exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Piperin: Ein Alkaloid, das in schwarzem Pfeffer vorkommt und für seine bioverstärkenden Eigenschaften bekannt ist.
Phenylalanin: Eine essentielle Aminosäure, die an der Proteinsynthese beteiligt ist.
N-Carbamoylphenylalanin: Eine verwandte Verbindung, die bei der Synthese von β-Lactam-Antibiotika verwendet wird.
Einzigartigkeit
N-Piperoylphenylalanin ist aufgrund seiner kombinierten Strukturmerkmale von Piperinsäure und Phenylalanin einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


